6a-Hydroxymaackiain
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-8-1-2-9-11(3-8)19-6-16(18)10-4-13-14(21-7-20-13)5-12(10)22-15(9)16/h1-5,15,17-18H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMPLZUBQDAZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C42)OCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6alpha-Hydroxymaackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14602-93-8 | |
| Record name | 6alpha-Hydroxymaackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 - 181 °C | |
| Record name | 6alpha-Hydroxymaackiain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution of 6a Hydroxymaackiain in Botanical Systems
Distribution in Leguminous Plant Species
6a-Hydroxymaackiain is characteristic of the Fabaceae (legume) family, a large and economically important group of flowering plants. Pterocarpans as a class are almost exclusively found within this family, highlighting their significance in the chemical defense strategies of these plants. The distribution of this compound and its derivatives is not uniform across all leguminous species, with specific patterns of accumulation and metabolism observed in different genera and even within different tissues of the same plant.
Presence in Pisum sativum (Pea)
In the common pea (Pisum sativum), this compound is a well-documented intermediate in the biosynthesis of the potent phytoalexin, pisatin (B192138). nih.gov The synthesis of pisatin from its precursor, (+)-6a-hydroxymaackiain, is a critical step in the pea's defense response to microbial infection and other stressors. nih.gov This conversion is catalyzed by the enzyme S-adenosyl-L-methionine:this compound 3-O-methyltransferase, which methylates the 3-hydroxyl group of this compound to produce pisatin. The presence and activity of this enzyme underscore the importance of this compound as a direct precursor to the primary phytoalexin in peas.
Identification in Other Fabaceae Members (e.g., Medicago truncatula, Cicer arietinum)
The presence of this compound and related pterocarpans extends to other significant members of the Fabaceae family. In the model legume Medicago truncatula, while the major phytoalexin is medicarpin, the biosynthetic pathways for these compounds are closely related and involve isoflavonoid (B1168493) precursors that lead to the formation of various pterocarpan (B192222) structures. Functional analysis of enzymes from Medicago truncatula has demonstrated their ability to act on precursors that are structurally similar to those in the pisatin pathway, suggesting a conserved biochemical framework.
In chickpea (Cicer arietinum), the production of isoflavonoid phytoalexins is a known defense response. While research has often focused on the end-product phytoalexins like medicarpin and maackiain (B7765809), the enzymatic machinery responsible for pterocarpan biosynthesis is present. For instance, the enzyme 2'-hydroxyisoflavone reductase, which is crucial for the formation of pterocarpan skeletons, has been identified in chickpea. wikipedia.org This indicates the likely presence of this compound as an intermediate in the biosynthesis of its own suite of defensive compounds, even if it does not accumulate to high levels as an end product. The isoflavonoid pathway, including the branches leading to pterocarpans, is a key area of study in understanding chickpea's response to pathogens like the necrotrophic fungus Ascochyta rabiei. mdpi.comnih.govsi.edu
Accumulation Patterns in Response to Biotic and Abiotic Stimuli
The accumulation of this compound and its derivatives is not constitutive but is instead induced by a variety of external stressors, both biotic and abiotic. This inducible nature is a hallmark of phytoalexins, allowing the plant to conserve resources and mount a targeted defense when threatened.
Biotic Stimuli: The primary inducers of this compound biosynthesis are pathogenic microorganisms, including fungi and bacteria. When a plant detects the presence of a potential pathogen, often through the recognition of molecules known as elicitors (such as fragments from fungal cell walls), it triggers a cascade of defense responses, including the rapid synthesis and accumulation of phytoalexins. In Pisum sativum, infection by a range of fungal pathogens leads to the accumulation of pisatin, which is directly preceded by the synthesis of this compound. Similarly, in other legumes, the application of fungal elicitors has been shown to induce the production of related pterocarpan phytoalexins. This response can be highly localized to the site of infection, creating a toxic environment that inhibits the growth of the invading pathogen.
Abiotic Stimuli: Various non-living environmental stressors can also induce the accumulation of this compound and other isoflavonoids. These abiotic elicitors can include:
Heavy Metals: Exposure to heavy metals like copper chloride has been experimentally shown to be a potent inducer of pisatin synthesis in pea seedlings, implying a preceding increase in this compound levels.
UV Radiation: Ultraviolet radiation is a known stressor that can trigger the phenylpropanoid pathway, leading to the production of a variety of secondary metabolites, including isoflavonoids.
Wounding: Physical damage to plant tissues can also initiate a defense response that includes the synthesis of phytoalexins.
The accumulation of these compounds under abiotic stress suggests a broader role for this compound and its derivatives in general stress tolerance, potentially by acting as antioxidants or signaling molecules, in addition to their direct antimicrobial properties. The response to both biotic and abiotic stimuli underscores the versatility of the isoflavonoid pathway in plant defense and adaptation.
Below is a data table summarizing the accumulation of this compound's direct downstream product, Pisatin, in Pisum sativum under different elicitor treatments.
| Elicitor | Plant Tissue | Time Post-Elicitation | Pisatin Concentration (µg/g fresh weight) |
|---|---|---|---|
| Aspergillus sojae | Snow Pea Pods | 48 hours | ~150 |
| Aspergillus sojae | Green Pea Pods | 48 hours | ~50 |
| Copper Chloride (5 mM) | Pea Seedlings | 24 hours | ~130 |
| Control (Water) | Pea Seedlings | 24 hours | <5 |
This table presents approximate values based on graphical data from published research and is intended for illustrative purposes.
Biosynthetic Pathways of 6a Hydroxymaackiain and Its Metabolic Interconversions
Precursor Compounds and Early Steps in Isoflavonoid (B1168493) Biosynthesis Leading to 6a-Hydroxymaackiain
The journey to this compound begins with core reactions in the phenylpropanoid pathway, which provides the foundational C6-C3-C6 skeleton for all isoflavonoids. frontiersin.org Key intermediates such as liquiritigenin (B1674857) or naringenin (B18129) are channeled into the isoflavonoid pathway by the action of isoflavone (B191592) synthase. frontiersin.orgfrontiersin.org This is a critical juncture where the B-ring of the flavonoid structure is migrated from position 2 to position 3, a defining characteristic of isoflavonoids. frontiersin.orgfrontiersin.org Subsequent enzymatic modifications, including hydroxylations and methylations, tailor the isoflavone core, leading to a variety of compounds.
A crucial enzyme in the upstream pathway is Isoflavone 3'-hydroxylase (I3'H), a cytochrome P450 monooxygenase. frontiersin.orgwikipedia.org This enzyme catalyzes the hydroxylation of formononetin (B1673546) at the 3' position of the B-ring to produce calycosin (B1668236). frontiersin.orgwikipedia.org This reaction is a vital step in the biosynthesis of pterocarpan (B192222) phytoalexins in certain plants. wikipedia.org
The enzymatic reaction catalyzed by Isoflavone 3'-hydroxylase is as follows: formononetin + NADPH + H+ + O2 <=> calycosin + NADP+ + H2O wikipedia.org
This enzyme belongs to the family of oxidoreductases and specifically acts on paired donors, with O2 as an oxidant. wikipedia.org The systematic name for this enzyme class is formononetin,NADPH:oxygen oxidoreductase (3'-hydroxylating). wikipedia.org It is also commonly referred to as isoflavone 3'-monooxygenase. wikipedia.org The activity of I3'H is a key determinant for the production of subsequent intermediates on the path to this compound.
Enzymology of this compound Formation
The formation of this compound from its immediate precursor, (+)-maackiain, involves a critical hydroxylation step. This reaction introduces a hydroxyl group at the 6a position of the pterocarpan skeleton.
The enzyme responsible for the 6a-hydroxylation of (+)-maackiain is a pterocarpan 6a-hydroxylase (P6aH). frontiersin.org This enzyme is a cytochrome P450 monooxygenase. nih.gov While the fungal detoxification of maackiain (B7765809) involves a similar hydroxylation at the 6a position catalyzed by an oxygenase, studies using 18O labeling have shown that the 6a oxygen of the phytoalexin pisatin (B192138) (a downstream product of this compound) in peas is derived from H2O, not O2. nih.gov This suggests a different enzymatic mechanism for the biosynthetic hydroxylation in plants compared to the fungal degradation pathway. nih.gov In soybean, a pterocarpan 6α-hydroxylase encoded by the gene GmCYP93A1 has been identified. nih.gov
Recent research has shed light on the role of isoflav-3-ene synthase (I3S) in the biosynthesis of (+)-pterocarpans like pisatin. nih.gov While most leguminous plants produce (-)-pterocarpans, pea (Pisum sativum) produces the (+) enantiomer. nih.gov It is proposed that an isoflav-3-ene intermediate is key to this stereochemical outcome. frontiersin.orgresearchgate.net An isoflav-3-ene synthase (I3S) has been identified in pea that catalyzes the dehydration of a 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol (DMDI) to form an isoflav-3-ene. frontiersin.orgnih.gov This unstable intermediate is then thought to be converted to (+)-6a-hydroxymaackiain, although the enzyme for this specific step has not yet been fully identified. frontiersin.org The discovery of I3S provides a crucial link in understanding how the specific stereochemistry of (+)-pterocarpans is established. nih.gov
Downstream Metabolism: Conversion of this compound to Phytoalexin End Products
Once formed, this compound serves as a direct precursor for the synthesis of the phytoalexin pisatin, a compound with significant antimicrobial properties. nih.govoup.com
The final step in the biosynthesis of pisatin is the O-methylation of the hydroxyl group at the 3-position of (+)-6a-hydroxymaackiain. nih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:(+)-6a-hydroxymaackiain-3-O-methyltransferase (HMM). researchgate.netnih.gov
The reaction is as follows: (+)-6a-hydroxymaackiain + S-adenosyl-L-methionine → (+)-pisatin + S-adenosyl-L-homocysteine + H+ uniprot.orgebi.ac.uk
This enzyme has been purified and characterized from pea (Pisum sativum). researchgate.net It exhibits high specificity for (+)-6a-hydroxymaackiain as its substrate. researchgate.netapsnet.org The expression of the Hmm gene and the activity of the HMM enzyme are closely correlated with the accumulation of pisatin in pea tissues upon exposure to microbial infection or other stressors. researchgate.netnih.govapsnet.org The methylation is a critical step for the biological activity of pisatin and for the plant's defense response. nih.govresearchgate.net
Data Tables
Table 1: Key Enzymes in the Biosynthetic Pathway of this compound and its Conversion to Pisatin
| Enzyme Name | Abbreviation | EC Number | Function | Substrate(s) | Product(s) |
| Isoflavone 3'-hydroxylase | I3'H | 1.14.14.88 | Hydroxylation of the isoflavone B-ring | Formononetin, NADPH, O2 | Calycosin, NADP+, H2O |
| Pterocarpan 6a-hydroxylase | P6aH | Not Assigned | Hydroxylation at the 6a position of the pterocarpan skeleton | (+)-Maackiain | (+)-6a-Hydroxymaackiain |
| Isoflav-3-ene Synthase | I3S | Not Assigned | Dehydration to form an isoflav-3-ene intermediate | 7,2'-dihydroxy-4',5'-methylenedioxyisoflavanol (DMDI) | 7,2'-dihydroxy-4',5'-methylenedioxyisoflav-3-ene |
| (+)-6a-hydroxymaackiain 3-O-methyltransferase | HMM | 2.1.1.270 | Methylation of the 3-hydroxyl group | (+)-6a-Hydroxymaackiain, S-adenosyl-L-methionine | (+)-Pisatin, S-adenosyl-L-homocysteine |
Enzymatic O-Methylation of this compound to Pisatin
Kinetic Parameters and Substrate Specificity of HMKMT
The kinetic properties of HMKMT reveal its high affinity for its substrates. The Km values for (+)-6a-hydroxymaackiain and the methyl donor S-adenosyl-L-methionine (SAM) are 2.3 µM and 35 µM, respectively. researchgate.netnih.govnih.gov The enzyme exhibits a pH optimum of 7.9 and does not appear to require divalent cations for its activity. researchgate.netnih.govnih.gov
HMKMT demonstrates a strong preference for the (+) stereoisomer of this compound over the (-) stereoisomer and other pterocarpans. researchgate.netnih.govoup.com While it can methylate (+)-maackiain, the reaction is significantly slower than with (+)-HMK. researchgate.net The enzyme shows lower activity with 2,7,4'-trihydroxyisoflavanone (B1247573). qmul.ac.ukexpasy.orggenome.jp
| Substrate | Km (µM) | Vmax (pmol/sec/mg) | pH Optimum | Source |
|---|---|---|---|---|
| (+)-6a-Hydroxymaackiain | 0.5 - 2.3 | 520 | 7.9 | researchgate.netnih.govnih.govuniprot.org |
| S-adenosyl-L-methionine | 35 | Not Reported | 7.9 | researchgate.netnih.govnih.gov |
| 2,7,4'-trihydroxyisoflavanone | 23 | 340 | Not Reported | uniprot.org |
Isozyme Analysis of HMKMT
Evidence suggests the existence of at least two isozymes of HMKMT in pea. researchgate.netnih.govnih.gov Chromatofocusing and hydrophobic interaction chromatography have separated two forms of the enzyme with isoelectric points (pI) of 5.2 and 4.9. researchgate.netnih.govnih.gov Furthermore, Southern blot analysis indicates the presence of two closely linked genes with strong homology to HMM in the pea genome, supporting the existence of isozymes. nih.gov The deduced amino acid sequences of the two isolated cDNA clones, HMM1 and HMM2, show 95.8% identity. nih.gov
Molecular Regulation of this compound Biosynthesis
The biosynthesis of this compound and its derivatives is tightly controlled at the molecular level, primarily through the regulation of the genes encoding the biosynthetic enzymes.
Transcriptional and Translational Control of Biosynthetic Enzyme Gene Expression
The accumulation of phytoalexins like pisatin is directly linked to the transcriptional and translational activation of the genes in their biosynthetic pathways. researchgate.net In pea, the expression of genes encoding enzymes such as isoflavone reductase (IFR), sophorol (B1235898) reductase (SOR), and HMKMT (HMM) are co-regulated. researchgate.net The appearance of HMKMT activity, the HMKMT protein itself, and the translational activity of its corresponding mRNA are all correlated with pisatin accumulation. researchgate.net Studies have shown that the expression of these genes is induced upon pathogen infection or elicitor treatment. researchgate.net This coordinated gene expression ensures the efficient production of the final phytoalexin product. The regulation of isoflavonoid biosynthesis is complex and involves transcription factors that can control multiple genes within the pathway. frontiersin.orguwo.ca
Elicitor-Mediated Induction of this compound Pathway Genes
The synthesis of this compound is a key part of the plant's inducible defense response. annualreviews.org This response is triggered by elicitors, which can be molecules of pathogenic origin or abiotic stressors. annualreviews.orgmdpi.com Treatment of pea tissues with elicitors like copper chloride (CuCl2) or fungal cell wall components leads to a significant increase in the activity of enzymes in the pisatin biosynthetic pathway, including HMKMT. researchgate.netmdpi.com This induction occurs at the level of gene expression, with a rapid and coordinated up-regulation of the mRNA transcripts for the biosynthetic enzymes. pnas.org For example, in pea, CuCl2 treatment induces the activity of the methyltransferase that converts (+)-6a-hydroxymaackiain to (+)-pisatin. mdpi.com This elicitor-mediated induction is a common mechanism for activating phytoalexin biosynthetic pathways in various plants. annualreviews.orgnih.gov
Biological Roles of 6a Hydroxymaackiain in Plant Microorganism Interactions
Contribution to Plant Defense Responses and Resistance Phenotypes
While plants produce a variety of antimicrobial compounds called phytoalexins to ward off pathogens, 6a-hydroxymaackiain itself is not the primary fungitoxic agent in pea. chiro.org Instead, pea plants synthesize the potent phytoalexin pisatin (B192138) in response to microbial infection. nih.govresearchgate.net The biosynthesis of pisatin involves a final step where (+)-6a-hydroxymaackiain is methylated by the enzyme (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM). nih.govnih.govnih.gov This conversion is a critical step for pea's defense, as pisatin is significantly more toxic to many fungi than its precursor, this compound. nih.govfrontiersin.orgfrontiersin.org
Therefore, the accumulation of this compound is more indicative of a successful fungal counter-defense rather than a direct plant resistance mechanism. However, the plant's ability to efficiently convert this compound to pisatin is a crucial component of its resistance phenotype. researchgate.netnih.gov Reduced efficiency in this final methylation step can lead to decreased pisatin levels and consequently, increased susceptibility to certain pathogens. nih.gov
Interplay with Fungal Pathogens
The interaction between pea and its fungal pathogens, such as Nectria haematococca (also known as Fusarium solani f. sp. pisi), provides a classic example of a co-evolutionary arms race centered around pisatin and its detoxification to this compound. frontiersin.orgapsnet.org
When fungi infect a pea plant, the plant responds by producing pisatin. frontiersin.orgapsnet.org For the fungus to successfully colonize the host, it must tolerate or neutralize this chemical defense. Many successful pea pathogens have evolved a specific mechanism to detoxify pisatin. nih.govunl.eduwikipedia.org They achieve this by demethylating pisatin at the 3-O-methyl position, a reaction that converts the more toxic pisatin into the less inhibitory compound, (+)-6a-hydroxymaackiain. frontiersin.orgmicrobiologyresearch.orgmicrobiologyresearch.org Thus, this compound serves as an intermediate in the fungal detoxification pathway, representing a "disarmed" version of the plant's weapon.
The table below illustrates the differential toxicity of pisatin and its precursor to a fungal pathogen.
| Compound | Fungal Pathogen | Effect |
| Pisatin | Nectria haematococca | Highly inhibitory |
| This compound | Nectria haematococca | Significantly less inhibitory |
This table is a representation of findings that pisatin is more toxic to fungi than this compound. nih.govfrontiersin.orgfrontiersin.org
The ability of a fungus to demethylate pisatin is a key determinant of its virulence on pea. apsnet.orgmicrobiologyresearch.org
The enzyme responsible for the detoxification of pisatin is pisatin demethylase (PDA). nih.govwikipedia.orgresearchgate.net In Nectria haematococca, PDA is a cytochrome P-450 monooxygenase. nih.govunl.edunih.gov This enzyme catalyzes the removal of the methyl group from pisatin, a reaction that requires NADPH and oxygen. nih.gov The gene encoding this enzyme, known as a PDA gene, is often located on a dispensable, supernumerary chromosome along with other genes required for pathogenicity on pea, collectively called the PEP cluster. frontiersin.orgfrontiersin.orgnih.gov
Some isolates of N. haematococca have inducible PDA activity, meaning they produce the enzyme at high levels only when exposed to pisatin. microbiologyresearch.orgmicrobiologyresearch.org This allows the fungus to conserve resources and only mount its defense when necessary.
A strong, positive correlation exists between the ability of a fungal isolate to demethylate pisatin and its virulence on pea. apsnet.orgmicrobiologyresearch.orgmicrobiologyresearch.org
High Virulence: Fungal isolates that can rapidly and efficiently demethylate pisatin to this compound are typically highly virulent on pea. unl.edumicrobiologyresearch.org They can effectively neutralize the plant's primary chemical defense, allowing them to colonize the host tissue.
Low Virulence: Isolates with low or no PDA activity are generally much less virulent or non-pathogenic on pea. apsnet.orgmicrobiologyresearch.org They are more sensitive to pisatin and are inhibited by the concentrations produced by the plant during an infection attempt.
Genetic studies have confirmed this relationship. When a functional PDA gene is transferred to a non-pathogenic fungal strain, the recipient can gain the ability to cause disease on pea. unl.edunih.gov Conversely, disrupting the PDA gene in a virulent strain reduces its pathogenicity. unl.edu
| PDA Phenotype in N. haematococca | Level of PDA Activity | Pisatin Tolerance | Virulence on Pea |
| PDA¹ | High, inducible | High | High |
| PDAⁿ | Slow, non-inducible | Intermediate | Low |
| PDA⁻ | None | Low | Low |
This table summarizes the relationship between different PDA phenotypes, pisatin tolerance, and virulence as described in studies on Nectria haematococca. microbiologyresearch.orgmicrobiologyresearch.org
Advanced Analytical Methodologies in 6a Hydroxymaackiain Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the analysis of 6a-hydroxymaackiain, enabling its separation from complex biological matrices and subsequent detection.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its metabolites. In studies of phytoalexin biosynthesis, HPLC is used to separate and quantify these compounds from plant extracts. For instance, in research involving the biotransformation of this compound in Medicago truncatula cell cultures, HPLC with UV detection was employed to analyze phenolic extracts. researchgate.netnih.gov This allowed for the resolution and quantification of both the substrate, this compound, and the product, pisatin (B192138). researchgate.netnih.gov
The method typically involves using a C18 column with a gradient elution system. embrapa.br For example, a mobile phase consisting of solvents like 0.1% formic acid in water and acetonitrile, run in a stepped gradient, has been used for the analysis of related isoflavonoids. frontiersin.org The detection is commonly performed using a UV detector, often at a wavelength of 280 nm or 285 nm, where these compounds exhibit significant absorbance. embrapa.broup.com The quantitative aspect of HPLC analysis allows researchers to determine the concentration of this compound and its derivatives, providing insights into the efficiency of biosynthetic pathways and enzyme activities.
Interactive Table 1: HPLC Parameters for this compound Analysis
| Parameter | Details | Source |
|---|---|---|
| Column | C18 | embrapa.br |
| Mobile Phase | Gradient of aqueous formic acid and acetonitrile | frontiersin.org |
| Detection | UV at 280 nm or 285 nm | embrapa.broup.com |
| Application | Quantification of this compound and pisatin | researchgate.netnih.gov |
Gas Chromatography (GC) Applications in Volatile Metabolite Profiling
While HPLC is the primary method for non-volatile compounds like this compound, Gas Chromatography (GC) can be applied to the analysis of related, more volatile metabolites or for the analysis of derivatized compounds. Phytoalexins, in general, can be analyzed by GC, which is efficient for quantifying compounds like phytocassanes and momilactones. embrapa.br For the analysis of complex mixtures of plant metabolites, including those related to the phenylpropanoid pathway from which this compound is derived, GC coupled with mass spectrometry (GC-MS) is a powerful tool. scielo.br This technique often requires derivatization, such as trimethylsilylation (TMS), to increase the volatility of the analytes. scielo.br For example, GC-MS analysis of elicitor-active material from Mucor ramosissimus involved trimethylsilylation of the hydrolyzed sample before analysis. scielo.br
Spectrometric Methods for Quantification and Mechanistic Probes
Spectrometric methods are indispensable for both the quantification and the detailed structural elucidation of this compound and its metabolic products.
Mass Spectrometry (MS) for Metabolite Profiling and Identification of Intermediates
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and profiling metabolites in complex biological samples. In the study of this compound, LC-MS has been used to confirm the identity of reaction products. For instance, HPLC-UV electrospray ionization-mass spectrometry (ESI-MS) was used to analyze the products formed during the incubation of an O-methyltransferase with this compound. nih.govoup.com The resulting mass spectra confirmed the production of pisatin by showing the correct mass-to-charge ratio (m/z) for the compound. oup.com The mass spectrum of this compound itself shows a characteristic mass-to-charge ratio of 298.7 m/z. oup.com This technique is crucial for identifying unknown metabolites and confirming the structure of biosynthetic intermediates.
Interactive Table 2: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Mode | Mass-to-Charge Ratio (m/z) | Application | Source |
|---|---|---|---|---|
| This compound | Negative ESI | 298.7 | Substrate Identification | oup.com |
| Pisatin | Negative ESI | 313.1 (inferred from pisatin formation from this compound) | Product Identification | oup.com |
| Dimethylallyl-derivatized coumestrol | Positive ESI | 337 | Identification of prenylated products | oup.com |
UV-Vis Spectroscopy for Detection and Purity Assessment
UV-Vis spectroscopy is a fundamental technique used for the detection and assessment of the purity of this compound. bioglobax.com The UV spectrum of a compound is determined by its chromophores, which are the parts of the molecule that absorb light. ethz.ch For pterocarpans like this compound, the UV spectrum is characteristic and can be used for identification. In HPLC analysis, a UV-Vis detector is commonly used to monitor the column effluent, and the resulting chromatogram shows peaks corresponding to compounds that absorb at the selected wavelength. embrapa.br The UV spectrum of a purified compound can be compared to that of a known standard to confirm its identity. nih.gov For instance, in feeding studies with Medicago truncatula, the identity of a metabolite as pisatin was confirmed by its identical UV spectrum and retention time to an authentic standard. researchgate.netnih.gov Furthermore, the purity of a sample can be assessed by examining the symmetry of the chromatographic peak and its UV spectrum across the peak. bioglobax.com
Biochemical Assays for Enzyme Activity and Protein Characterization
Understanding the biosynthesis of this compound and its subsequent conversion to pisatin requires detailed biochemical assays to characterize the enzymes involved. These assays are crucial for determining enzyme kinetics, substrate specificity, and for the purification of the enzymes themselves.
The enzyme responsible for the final step in pisatin biosynthesis, S-adenosyl-L-methionine:this compound 3-O-methyltransferase (HMKMT), has been a major focus of such studies. nih.gov This enzyme catalyzes the methylation of the 3-hydroxyl group of (+)-6a-hydroxymaackiain. nih.govresearchgate.net
Enzyme activity is typically assayed by incubating the enzyme preparation with the substrate, (+)-6a-hydroxymaackiain, and the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled. researchgate.netnih.gov The reaction product, pisatin, is then separated from the substrate, usually by HPLC, and the amount of product formed is quantified to determine the enzyme's activity. researchgate.net
Studies have determined the kinetic parameters of HMKMT, with a Km value of 2.3 micromolar for (+)-6a-hydroxymaackiain and 35 micromolar for S-adenosyl-L-methionine. researchgate.netnih.gov The enzyme exhibits a pH optimum of 7.9 and does not appear to require a divalent cation for its activity. researchgate.netnih.gov Purification of HMKMT has been achieved through a combination of ammonium (B1175870) sulfate (B86663) precipitation and various chromatographic techniques, including DEAE chromatography, chromatofocusing, and hydrophobic interaction chromatography. researchgate.netnih.gov These purification efforts have led to the identification of the enzyme as a protein with a molecular weight of approximately 43 kDa. researchgate.netnih.gov
Interactive Table 3: Biochemical Properties of this compound 3-O-Methyltransferase (HMKMT)
| Property | Value/Description | Source |
|---|---|---|
| Substrate | (+)-6a-Hydroxymaackiain | researchgate.netnih.gov |
| Co-substrate | S-adenosyl-L-methionine (SAM) | researchgate.netnih.gov |
| Product | Pisatin | nih.gov |
| Km for (+)-6a-Hydroxymaackiain | 2.3 µM | researchgate.netnih.gov |
| Km for SAM | 35 µM | researchgate.netnih.gov |
| pH Optimum | 7.9 | researchgate.netnih.gov |
| Molecular Weight | ~43 kDa | researchgate.netnih.gov |
Radiometric Assays for Methyltransferase Activity
Radiometric assays are a highly sensitive and direct method for measuring the activity of enzymes, including the methyltransferase that acts on this compound. drugtargetreview.com These assays function by tracking the transfer of a radiolabeled methyl group from a donor molecule to the substrate. reactionbiology.com
In the context of this compound research, this technique is pivotal for quantifying the activity of S-Adenosyl-L-methionine:this compound 3-O-methyltransferase (HMKMT), the enzyme that catalyzes the final step in pisatin biosynthesis. researchgate.net The assay mixture typically includes a protein extract containing the enzyme, the substrate (+)-6a-hydroxymaackiain, and the methyl donor S-adenosyl-L-methionine (SAM), which is labeled with a radioisotope such as tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]). reactionbiology.comresearchgate.net
During the enzymatic reaction, the radiolabeled methyl group is transferred from SAM to the 3-hydroxyl group of this compound, forming radiolabeled pisatin. researchgate.net After incubation, the reaction is stopped, and the product is separated from the unreacted radiolabeled SAM. This separation allows for the quantification of the radioactivity incorporated into the product, which is directly proportional to the enzyme's activity. nih.gov This method was instrumental in determining the substrate specificity and kinetic parameters of HMKMT, such as the Michaelis constant (Kₘ) for both (+)-6a-hydroxymaackiain and SAM. researchgate.netnih.gov
Table 1: Key Parameters of Radiometric Assay for HMKMT Activity
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Enzyme | S-Adenosyl-L-methionine:this compound 3-O-methyltransferase (HMKMT) | Catalyzes the methylation of (+)-6a-hydroxymaackiain to form pisatin. | researchgate.net |
| Substrate | (+)-6a-hydroxymaackiain (HMK) | The preferred substrate for the methylation reaction. | researchgate.netnih.govoup.com |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | Used in its radiolabeled form, [³H]SAM, to track methyl group transfer. | researchgate.netnih.govoup.com |
| Kₘ for (+)HMK | 2.3 µM | The concentration of substrate at which the enzyme reaches half its maximum velocity. | researchgate.netnih.gov |
| Kₘ for SAM | 35 µM | The concentration of the methyl donor at which the enzyme reaches half its maximum velocity. | researchgate.netnih.gov |
Protein Purification Techniques for Enzymatic Studies
To study the specific properties of an enzyme, it must first be isolated from the complex mixture of proteins within a cell. technologynetworks.com The purification of HMKMT from copper chloride-stressed pea (Pisum sativum) seedlings involved a multi-step process designed to enrich the enzyme to a high degree of purity. researchgate.netoup.com This process is essential for characterizing the enzyme's physical and kinetic properties. promega.com
The purification protocol for HMKMT involved several sequential chromatographic techniques, each separating proteins based on different biochemical properties. researchgate.netoup.com The process began with ammonium sulfate precipitation to concentrate the protein from the crude cell extract. This was followed by a series of column chromatography steps, including DEAE (diethylaminoethyl) chromatography, which separates proteins based on charge, and chromatofocusing, which separates them based on their isoelectric point. The final step often involved hydrophobic interaction chromatography (HIC), which separates proteins based on their surface hydrophobicity. researchgate.netoup.com
This systematic approach resulted in a 370-fold enrichment of the enzyme, achieving a specific activity of 8.2 microkatals per gram of protein. researchgate.netoup.com Analysis of the purified fractions via nondenaturing gel filtration indicated a native molecular mass of approximately 66 kilodaltons (kDa). However, when analyzed by SDS-PAGE, which separates proteins by their denatured subunit size, two proteins of 66 kDa and 43 kDa were observed, with the 43 kDa protein being most abundant in the fractions with the highest enzyme activity. researchgate.netnih.gov
Table 2: Summary of HMKMT Purification from Pisum sativum
| Purification Step | Principle | Outcome | Citation |
|---|---|---|---|
| Ammonium Sulfate Precipitation | Differential solubility at high salt concentrations | Initial concentration of protein from crude extract. | researchgate.netoup.com |
| DEAE Chromatography | Ion Exchange | Separation based on net surface charge. | researchgate.netoup.com |
| Chromatofocusing | Isoelectric Point | Separation based on pI; identified two potential isozymes (pI 5.2 and 4.9). | researchgate.netoup.com |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Final purification step, separating based on surface hydrophobicity. | researchgate.netoup.com |
Photoaffinity Labeling for Enzyme Identification
Photoaffinity labeling is a powerful technique used to identify and characterize the specific protein that binds to a ligand or substrate within a biological sample. biologiachile.clnih.gov The method utilizes a photoreactive probe, which upon irradiation with light of a specific wavelength, forms a highly reactive intermediate that covalently bonds to the interacting amino acid residues in the protein's binding site. nih.govwikipedia.org
This technique was crucial in definitively identifying the HMKMT enzyme. nih.gov In these studies, a radiolabeled and photoreactive version of the S-adenosyl-L-methionine (SAM) co-substrate, specifically [³H]S-adenosyl-L-methionine, was used as the photoaffinity probe. nih.govoup.com A partially purified protein preparation from pea seedlings was incubated with the probe in the dark to allow for specific, non-covalent binding to the SAM-binding site of the methyltransferase. nih.gov
Upon exposure to UV light, the probe was activated, leading to the formation of a covalent bond with the enzyme. biologiachile.cl The proteins in the sample were then separated using SDS-PAGE, and the protein that was covalently bonded to the radioactive probe was identified by autoradiography. This experiment unequivocally showed that the 43 kDa protein was the one specifically labeled by the [³H]SAM probe, confirming it as the S-Adenosyl-L-methionine:this compound 3-O-methyltransferase. nih.govoup.comnih.gov
Table 3: Photoaffinity Labeling for HMKMT Identification
| Component/Step | Description | Purpose | Result | Citation |
|---|---|---|---|---|
| Probe | [³H]S-adenosyl-L-methionine | A photoreactive and radiolabeled analog of the SAM co-substrate. | To specifically bind to and label the methyltransferase. | nih.govoup.com |
| Incubation | Protein extract mixed with the probe in the dark. | Allows the probe to bind non-covalently to the enzyme's active site. | Specific binding of the probe to HMKMT. | nih.gov |
| Irradiation | Exposure to UV light. | Activates the probe to form a highly reactive intermediate. | Covalent bond formation between the probe and the enzyme. | biologiachile.cl |
| Analysis | SDS-PAGE and Autoradiography | Separates proteins by size and detects the radiolabeled protein. | A protein of 43 kDa was identified as the labeled enzyme. | nih.govoup.comnih.gov |
Future Research Directions and Translational Perspectives
Uncovering the Full Biosynthetic Pathway to 6a-Hydroxymaackiain
A critical gap in our understanding of pisatin (B192138) biosynthesis is the incomplete characterization of the enzymatic steps leading to this compound. While the conversion of 7,2′-dihydroxy-4′,5′-methylenedioxyisoflav-3-ene (DMDIF) to (+)-6a-hydroxymaackiain is a known part of the pathway, the specific enzyme or enzymes catalyzing this reaction have yet to be identified. nih.govfrontiersin.org Future research should prioritize the discovery and characterization of this elusive enzyme, potentially an "isoflav-3-ene synthase (I3S)"-like enzyme, to fully elucidate the biosynthetic route. nih.gov
Furthermore, investigations into the regulation of known enzymes in the pathway are warranted. For instance, studies have identified two highly similar O-methyltransferases in pea that are involved in (+)-pisatin biosynthesis. ebi.ac.uk One acts early in the pathway as hydroxyisoflavanone-4'-O-methyltransferase (HI4'OMT), while the second, (+)-6a-hydroxymaackiain 3-O-methyltransferase (HMM), catalyzes the terminal step. ebi.ac.uknih.gov Further research could explore the coordinated regulation of these enzymes and the potential for additional, undiscovered regulatory proteins.
Engineering Plant Metabolic Pathways for Enhanced Phytoalexin Production
Metabolic engineering presents a promising strategy for enhancing the production of phytoalexins like pisatin, thereby bolstering plant disease resistance. researchgate.netresearchgate.net By modulating the expression of genes involved in the this compound pathway, it is possible to increase the accumulation of these protective compounds.
For example, downregulating the expression of 6-α-hydroxymaackiain-3-O-methyltransferase (HMM), the enzyme that converts this compound to pisatin, has been shown to enhance resistance in pea plants against the fungal pathogen Nectria haematococca. researchgate.net This suggests that the accumulation of this compound itself, or its subsequent metabolites other than pisatin, may contribute to the plant's defense response.
Future research in this area could focus on:
Targeted gene manipulation: Utilizing tools like CRISPR/Cas9 to precisely upregulate or downregulate key biosynthetic genes. preprints.org
Multi-gene stacking: Introducing multiple genes to engineer entire metabolic pathways for optimized phytoalexin production. preprints.org
Understanding regulatory networks: Identifying and manipulating transcription factors and other regulatory elements that control the expression of the this compound pathway genes.
Chemoenzymatic Synthesis and Structure-Activity Relationship Studies
The development of efficient chemoenzymatic synthesis methods for this compound and its analogs is crucial for advancing our understanding of its biological activity. mdpi.comnih.govbeilstein-journals.org These strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, allowing for the creation of a diverse range of compounds for structure-activity relationship (SAR) studies. mdpi.comashp.org
SAR studies are essential for identifying the specific structural features of this compound that are responsible for its biological effects. nih.govresearchgate.net By synthesizing and testing a variety of analogs, researchers can pinpoint the key functional groups and stereochemistry required for activity. This knowledge can then be used to design novel, more potent compounds with potential applications in agriculture and medicine. Future efforts could explore the synthesis of various analogs by modifying different parts of the this compound scaffold to probe the impact on its antifungal or other biological activities.
Systems Biology Approaches to Understanding Regulatory Networks
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is essential for unraveling the complex regulatory networks that govern this compound production during plant stress responses. scirp.orgcragenomica.esnih.gov By analyzing the global changes that occur in a plant upon encountering a pathogen or other stressor, researchers can identify the key signaling pathways and regulatory hubs that control phytoalexin biosynthesis. nih.govresearchgate.net
For instance, upon pathogen recognition, plants initiate a cascade of defense responses, including the production of antimicrobial compounds like phytoalexins. ebi.ac.uk The induction of enzymes such as phenylalanine ammonia-lyase (PAL) and HMM is transcriptionally activated in response to stress. nih.gov Systems biology can help to map these intricate connections and build predictive models of how plants will respond to different environmental challenges. cragenomica.es This understanding is critical for developing strategies to enhance plant resilience.
Advanced Imaging for Spatiotemporal Localization
Advanced imaging techniques are poised to provide unprecedented insights into the spatiotemporal localization of this compound and related metabolites within plant tissues. nih.gov Techniques such as mass spectrometry imaging and advanced microscopy can visualize the precise location of these compounds at the cellular and subcellular levels. uni-wuerzburg.de
Q & A
Q. How is 6a-Hydroxymaackiain structurally characterized, and what analytical methods are essential for its identification?
Answer: Structural characterization requires a combination of NMR spectroscopy (to confirm stereochemistry and functional groups) and high-resolution mass spectrometry (HRMS) (to validate molecular formula and isotopic patterns). For purity assessment, HPLC-DAD/ELSD is recommended, with baseline separation achieved using reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
Q. What are the challenges in synthesizing or isolating this compound, and how can they be addressed?
Answer: Isolation from natural sources is complicated by low abundance and structural similarity to other pterocarpans. Bioactivity-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) paired with TLC monitoring (visualized under UV 254 nm) improves yield . For synthesis, regioselective hydroxylation at the 6a position requires chiral catalysts or enzymatic methods to preserve stereochemical integrity .
Q. How do researchers ensure the stability of this compound during experimental workflows?
Answer: Stability testing under varying pH, temperature, and light conditions is critical. Store the compound in brown glass vials at -20°C to prevent photodegradation and oxidative breakdown. Use HPLC stability-indicating assays to monitor degradation products over time .
Advanced Research Questions
Q. How can contradictory data on the bioactivity of this compound across studies be resolved?
Answer: Discrepancies often arise from differences in cell line sensitivity , assay conditions (e.g., solvent/DMSO concentration), or compound purity . To resolve these:
Q. What experimental designs are optimal for studying this compound’s role in plant-pathogen interactions?
Answer: Use gene knockout/overexpression models in plants (e.g., Medicago truncatula) to study biosynthetic pathways. Pair LC-MS/MS with transcriptomic profiling (RNA-seq) to correlate metabolite accumulation with defense gene expression. Include mock-inoculated controls and pathogen-challenged cohorts to isolate compound-specific effects .
Q. How can researchers address the limited solubility of this compound in pharmacological assays?
Answer: Solubility enhancement strategies include:
- Co-solvent systems (e.g., PEG-400/water mixtures) with cytotoxicity testing to ensure solvent compatibility.
- Nanoformulation (e.g., liposomal encapsulation) to improve bioavailability.
- Validate solubility using dynamic light scattering (DLS) and HPLC recovery assays to confirm compound integrity post-formulation .
Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound?
Answer: Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to quantify uncertainty, and include receiver operating characteristic (ROC) curves for binary outcome assays .
Methodological Best Practices
Q. How should researchers validate the specificity of this compound in complex biological matrices?
Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to distinguish the compound from isomers. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS workflows .
Q. What criteria define high-quality sourcing of this compound for academic research?
Answer: Prioritize suppliers providing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
